Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride
Description
Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate hydrochloride is a bicyclic amine derivative widely used as a building block in pharmaceutical synthesis. Its molecular formula is C₁₂H₂₃ClN₂O₂, with a molecular weight of 262.78 g/mol . The compound features a bicyclo[3.3.1]nonane core with two nitrogen atoms at positions 2 and 7, a tert-butoxycarbonyl (Boc) protecting group, and a hydrochloride counterion to enhance solubility. It is commercially available in high purity (≥99%) and is utilized in drug discovery for its rigid scaffold and ability to modulate receptor interactions .
Properties
IUPAC Name |
tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-5-4-9-6-10(14)8-13-7-9;/h9-10,13H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUJLGEJXHYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable diazabicyclo[3.3.1]nonane precursor with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted diazabicyclo[3.3.1]nonane derivatives.
Scientific Research Applications
Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The hydrochloride group enhances its solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane Derivatives with Heteroatom Substitution
- Tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Key Difference: Incorporates an oxygen atom (9-oxa) in the bicyclic framework, altering electronic properties and hydrogen-bonding capacity. Synthesis: Similar Boc-protection strategies but requires additional steps to introduce the oxygen heteroatom .
- Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Key Difference: Positional isomerism (nitrogen at 3 and 7 vs. 2 and 7). Impact: Subtle differences in conformational flexibility and receptor-binding profiles. Pharmacological studies suggest comparable sigma receptor affinity but distinct selectivity patterns .
Spirocyclic Analogs
- Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Key Difference: Spiro[3.5]nonane core replaces the bicyclo framework, introducing a fused ring system with a single bridging atom. Impact: Reduced conformational rigidity compared to bicyclo derivatives, which correlates with lower sigma receptor affinity (27% yield in ligand synthesis vs. 75% for bicyclo analogs) . Applications: Used in exploratory medicinal chemistry for its unique spatial arrangement, though less favored in high-affinity receptor targeting .
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride
Bicyclo Derivatives with Varied Ring Sizes
- Tert-butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate Key Difference: Bicyclo[3.2.2]nonane framework with altered ring strain and nitrogen positioning.
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Q & A
Q. What are the key synthetic methodologies for synthesizing tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate hydrochloride?
The synthesis typically involves cyclization reactions between tert-butyl esters and diamines under controlled conditions. Common steps include:
- Cyclization : Use of dichloromethane as a solvent and triethylamine as a catalyst to facilitate bicyclic ring formation .
- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt .
- Scalability : Industrial-scale synthesis employs batch reactors with optimized temperature and pH conditions .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₃ClN₂O₂ | |
| Molecular Weight | 262.77 g/mol | |
| CAS Number | 1523617-92-6 |
Q. How should researchers characterize this compound to confirm purity and structure?
Standard techniques include:
Q. What storage conditions ensure compound stability?
Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions (solvent, catalyst, temperature). For example:
- Transition State Analysis : Identifies energy barriers in cyclization steps .
- Machine Learning : Correlates experimental data (yield, purity) with reaction parameters to refine synthetic routes .
Q. What strategies resolve contradictions in reported biological activities of structurally similar diazabicyclo compounds?
- Assay Standardization : Control variables like cell line selection, purity (>95% by HPLC), and stereochemical configuration .
- Comparative Studies : Evaluate analogs (e.g., tert-butyl 3,6-diazabicyclo[3.2.2]nonane derivatives) to isolate structure-activity relationships .
Example Data Discrepancy :
| Compound | Reported Activity | Source |
|---|---|---|
| Target compound | Unreported | – |
| Analog (3,6-diazabicyclo[3.2.2]) | Dopamine modulation | |
| Analog (7-trifluoromethyl) | Enzyme inhibition |
Q. What reaction mechanisms dominate in functionalizing the diazabicyclo core?
- Nucleophilic Substitution : Tert-butyl group removal under acidic conditions (HCl/dioxane) generates reactive amines for further derivatization .
- Oxidation/Reduction : Selective oxidation of bridgehead amines or reduction of ester groups to alcohols .
Q. How does the hydrochloride salt form influence bioavailability in pharmacological studies?
The hydrochloride salt enhances aqueous solubility, improving absorption in in vitro assays. Comparative studies with freebase forms show 2–3× higher solubility in PBS buffer (pH 7.4) .
Methodological Recommendations
Designing Experiments to Study Neurotransmitter Interactions
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-dopamine) to quantify affinity for neurotransmitter receptors .
- In Vivo Models : Rodent behavioral assays (e.g., forced swim test) to evaluate antidepressant/anxiolytic potential .
Validating Synthetic Intermediates
Addressing Industrial-Academic Reproducibility Gaps
- Scale-down Protocols : Mimic industrial batch reactor conditions (e.g., controlled heating/cooling rates) in lab-scale syntheses .
- Purity Thresholds : Define acceptance criteria (e.g., ≥98% purity by NMR) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
